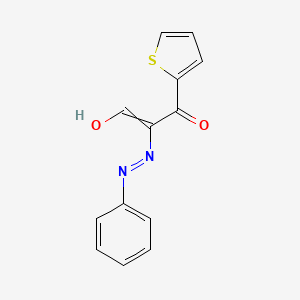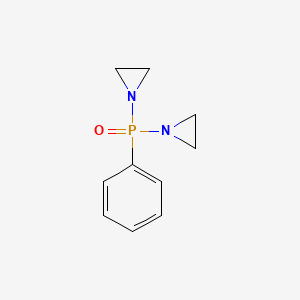![molecular formula C11H17Cl3N4O4 B14002428 2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid CAS No. 18003-48-0](/img/structure/B14002428.png)
2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid is a synthetic compound known for its significant antitumor properties. It is structurally related to other nitrogen mustard compounds and is used in various scientific research applications, particularly in the field of oncology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid typically involves the following steps:
Formation of the pyrimidine ring: This is achieved by reacting appropriate starting materials under controlled conditions to form the pyrimidine core.
Introduction of the bis(2-chloroethyl)amino group: This step involves the reaction of the pyrimidine intermediate with bis(2-chloroethyl)amine under specific conditions to introduce the bis(2-chloroethyl)amino group.
Attachment of the propanoic acid moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid undergoes several types of chemical reactions, including:
Substitution reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution reactions: Products include substituted derivatives of the original compound.
Oxidation and reduction: Products vary depending on the specific conditions and reagents used.
Hydrolysis: Products include the corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid has several scientific research applications:
Mécanisme D'action
The compound exerts its effects primarily by inhibiting the hypoxia-inducible factor-1α (HIF-1α) protein levels. This inhibition occurs through multiple mechanisms, including:
Inhibition of translation: The compound decreases the levels of HIF-1α mRNA and inhibits its translation.
Inhibition of deubiquitination: It also inhibits the deubiquitination of HIF-1α, leading to increased levels of polyubiquitinated HIF-1α.
Inhibition of transactivation: The compound inhibits the transactivation of HIF-1α in cancer cells.
Comparaison Avec Des Composés Similaires
2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid is unique in its structure and mechanism of action. Similar compounds include:
Chlorambucil: Another nitrogen mustard compound used in cancer treatment.
Melphalan: A related compound with similar antitumor properties.
PX-478: A compound with a similar mechanism of action, inhibiting HIF-1α.
These compounds share structural similarities and are used in similar therapeutic applications, but each has unique properties and mechanisms of action that make them distinct.
Propriétés
Numéro CAS |
18003-48-0 |
|---|---|
Formule moléculaire |
C11H17Cl3N4O4 |
Poids moléculaire |
375.6 g/mol |
Nom IUPAC |
2-amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxopyrimidin-1-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H16Cl2N4O4.ClH/c12-1-3-16(4-2-13)8-6-17(5-7(14)10(19)20)11(21)15-9(8)18;/h6-7H,1-5,14H2,(H,19,20)(H,15,18,21);1H |
Clé InChI |
FNDWPWZTVSIHAA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)N(CCCl)CCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)
![5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14002359.png)

![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)
![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)

![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)


![4-[Bis(2-hydroxyethyl)amino]phenol](/img/structure/B14002394.png)


![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002408.png)
![3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14002410.png)
